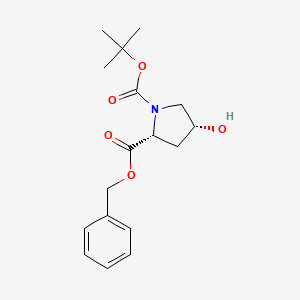

Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIPCYKSYYZEJH-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (CAS 132622-92-5): A Comprehensive Technical Guide for Advanced Peptidomimetics and Chiral Drug Discovery

Executive Summary

In the landscape of modern drug discovery and peptidomimetic engineering, controlling molecular conformation is paramount to achieving target specificity and binding affinity. Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (CAS 132622-92-5) is a highly specialized, orthogonally protected chiral building block designed for this exact purpose. Featuring a (2R, 4R) stereochemical configuration—corresponding to the cis-4-hydroxy-D-proline core—this compound provides a rigidified pyrrolidine scaffold. It is a critical precursor in the synthesis of DNA-mimicking Pyrrolidine Peptide Nucleic Acids (PNAs)[1], macrocyclic dilactones, and potent antifungal sordaricin derivatives[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the mechanistic causality behind its synthetic utility and providing self-validating protocols for its application in advanced medicinal chemistry.

Physicochemical Profiling & Stereochemical Significance

The utility of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate lies in its precise stereochemistry. The cis relationship between the C4-hydroxyl group and the C2-carboxylate forces the pyrrolidine ring into specific puckering conformations (predominantly Cγ-endo). This puckering significantly influences the thermodynamics of the cis-trans prolyl amide bond isomerization, allowing researchers to pre-organize peptide backbones into desired secondary structures.

Table 1: Physicochemical Properties[4][5]

| Property | Specification |

| CAS Number | 132622-92-5 |

| IUPAC / Chemical Name | 2-Benzyl 1-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |

| Molecular Formula | C17H23NO5 |

| Molecular Weight | 321.37 g/mol |

| Stereochemical Configuration | (2R, 4R)[cis-4-hydroxy-D-proline core] |

| Physical Appearance | White to off-white solid |

| Melting Point | 71–72 °C |

| Storage Conditions | 2–8 °C (Refrigerated), desiccated |

Orthogonal Deprotection Workflows

The dual protection strategy of this molecule is its most powerful synthetic feature. The Boc (tert-butoxycarbonyl) group protects the secondary amine and is strictly acid-labile. The Benzyl ester protects the carboxylic acid and is cleaved via catalytic hydrogenolysis. This orthogonality allows chemists to selectively unmask either the N-terminus or the C-terminus without cross-reactivity, enabling directional peptide coupling or functional group transformations.

Caption: Orthogonal deprotection pathways for Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate in synthesis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every synthetic step must include a built-in feedback loop to verify success before proceeding. Below are two field-proven methodologies utilizing this building block.

Protocol A: Selective Boc Deprotection

Objective: Unmask the pyrrolidine amine for subsequent N-alkylation or peptide coupling while preserving the benzyl ester. Mechanistic Causality: Trifluoroacetic acid (TFA) protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, irreversibly driving the reaction forward.

-

Reaction Setup: Dissolve 1.0 equivalent of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C under an inert nitrogen atmosphere.

-

Reagent Addition: Dropwise, add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio. Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The starting material is UV-active but Ninhydrin-negative . The successful liberation of the secondary amine will yield a new spot with a lower Rf value that stains deep purple/red upon heating with Ninhydrin.

-

Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

-

Analytical Validation: Perform ¹H NMR (CDCl₃). The protocol is validated if the intense 9H singlet at ~1.4 ppm (corresponding to the tert-butyl group) has completely disappeared.

Protocol B: Stereoinversion via Mitsunobu Azidation

Objective: Convert the (4R)-hydroxyl group to a (4S)-azido group, a necessary step for synthesizing 4-aminoproline derivatives used in PNA. Mechanistic Causality: The Mitsunobu reaction utilizes Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) to activate the C4-hydroxyl group into a phosphonium intermediate (an excellent leaving group). Diphenylphosphoryl azide (DPPA) provides the nucleophilic azide ion. The subsequent Sₙ2 displacement forces a complete Walden inversion at the C4 chiral center, converting the (4R)-hydroxyl to a (4S)-azido configuration.

-

Activation: Dissolve the starting material (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under nitrogen.

-

Azidation: Slowly add DIAD (1.5 eq) dropwise. Stir for 10 minutes, then add DPPA (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation Checkpoint (FT-IR & NMR): Isolate the product via flash chromatography. The system is validated by running an IR spectrum of the purified product; the appearance of a sharp, intense peak at ~2100 cm⁻¹ confirms the azide incorporation. Furthermore, ¹H NMR will show a characteristic upfield shift of the C4 proton, confirming the trans relationship to the C2-carboxylate.

Advanced Applications in Drug Discovery

Pyrrolidine Peptide Nucleic Acids (PNAs)

Traditional PNAs use an achiral aminoethylglycine backbone. By substituting this with a pyrrolidine ring derived from Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, researchers create a conformationally restricted PNA analogue[1]. The rigid ring mimics the ribose sugar of natural DNA, pre-organizing the PNA strand. This drastically reduces the entropic penalty upon binding, resulting in a fully modified adenine decamer that displays vastly improved binding affinity toward complementary DNA and RNA oligonucleotides [1].

Caption: Synthetic workflow for generating pyrrolidine PNA monomers via stereochemical inversion.

Antifungal Sordaricin Derivatives

Sordarins are a class of antifungal agents with a novel mechanism of action targeting fungal protein synthesis. Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is utilized as the primary chiral starting material to synthesize N-benzyl pyrrolidinyl sordaricin derivatives in a highly stereocontrolled manner. These synthesized derivatives maintain potent antifungal activity against pathogenic fungal strains, including Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the highly effective range of 0.25–2 μg/mL [2].

References

-

Title: Pyrrolidine PNA: A Novel Conformationally Restricted PNA Analogue Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Synthesis and evaluation of novel pyrrolidinyl sordaricin derivatives as antifungal agents Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL: [Link]

Sources

physicochemical properties of Boc-4-hydroxy-D-prolinate benzyl ester

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Boc-4-hydroxy-D-prolinate Benzyl Ester

Executive Summary

In the realm of advanced peptidomimetics and rational drug design, the spatial orientation of amino acid side chains dictates the pharmacological efficacy and metabolic stability of the resulting therapeutic. Boc-4-hydroxy-D-prolinate benzyl ester (often designated as Boc-D-Hyp-OBzl) stands out as a premier chiral building block. Unlike naturally occurring L-proline derivatives, the D-stereocenter (2R configuration) confers profound resistance to endogenous proteolytic degradation. Furthermore, the presence of the C4-hydroxyl group provides a versatile synthetic handle for late-stage functionalization, while the orthogonal protecting group strategy (N-Boc and C-Benzyl) enables precise, regioselective chain elongation[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data, providing you with field-proven mechanistic insights, self-validating experimental workflows, and the causality behind critical synthetic choices.

Structural & Physicochemical Profiling

The physicochemical behavior of Boc-D-Hyp-OBzl is fundamentally governed by its protecting groups and the puckering of its pyrrolidine ring. The bulky tert-butyloxycarbonyl (Boc) group restricts rotation around the tertiary amide bond, often resulting in observable cis/trans rotamers in NMR spectroscopy. Meanwhile, the benzyl ester significantly enhances the molecule's lipophilicity, ensuring excellent solubility in a wide range of organic solvents commonly used in solution-phase peptide synthesis[3].

Table 1: Quantitative Physicochemical Data

Note: The exact physical state may vary slightly depending on the specific diastereomer (cis vs. trans) and residual solvent content.

| Property | Value | Experimental Significance |

| Molecular Formula | C₁₇H₂₃NO₅ | Defines stoichiometry for reagent equivalents. |

| Molecular Weight | 321.37 g/mol | Critical for precise molarity calculations in synthesis. |

| Physical State | White to off-white powder / viscous oil | Indicates purity; oils often require lyophilization or trituration. |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in H₂O | Dictates solvent choice for reactions and biphasic aqueous workups. |

| LogP (Predicted) | ~2.8 | Highly lipophilic, ensuring good retention on reverse-phase HPLC. |

| Protecting Groups | N-Boc (Acid-labile), C-Benzyl (Hydrogenolysis-labile) | Enables fully orthogonal deprotection strategies. |

Orthogonal Protection & Mechanistic Reactivity

The strategic power of Boc-D-Hyp-OBzl lies in its orthogonality. The Boc group is highly sensitive to acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane) but completely stable to catalytic hydrogenation. Conversely, the benzyl ester is readily cleaved by hydrogenolysis (H₂, Pd/C) or saponification (LiOH) but remains intact under standard Boc-deprotection conditions[2].

This allows chemists to selectively unmask either the N-terminus or the C-terminus depending on the desired direction of peptide chain elongation.

Fig 1. Orthogonal deprotection pathways for Boc-D-Hyp-OBzl.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action, ensuring that researchers understand why a procedure is performed, rather than just how.

Protocol A: Selective C-Terminal Deprotection (Hydrogenolysis)

Objective: Cleave the benzyl ester to yield Boc-4-hydroxy-D-proline, leaving the Boc group and C4-hydroxyl intact. Causality: Palladium on carbon (Pd/C) catalyzes the cleavage of the benzyl-oxygen bond via oxidative addition and reductive elimination in the presence of hydrogen gas. Methanol is selected as the solvent because it solubilizes both the lipophilic starting material and the resulting polar carboxylic acid, while facilitating optimal hydrogen mass transfer.

Step-by-Step Workflow:

-

Preparation: Dissolve Boc-D-Hyp-OBzl (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration. Reasoning: Anhydrous conditions prevent unwanted side reactions, and a 0.1 M concentration ensures optimal reaction kinetics without overcrowding the catalyst surface.

-

Catalyst Addition: Under a strict argon atmosphere, carefully add 10% Pd/C (10% w/w relative to the substrate). Reasoning: Dry Pd/C is highly pyrophoric. Argon blanketing prevents the ignition of methanol vapors upon contact with the catalyst.

-

Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas (via a balloon, 1 atm). Stir vigorously at room temperature for 2-4 hours. Reasoning: Vigorous stirring maximizes the gas-liquid-solid interfacial area, driving the hydrogenolysis to completion.

-

In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The UV-active starting material will disappear, replaced by a baseline spot (the free acid is UV-inactive but will stain heavily with phosphomolybdic acid or ninhydrin after a brief heat/acid exposure).

-

Workup & Isolation: Filter the black suspension through a tightly packed pad of Celite, washing the pad with excess methanol. Concentrate the filtrate under reduced pressure to afford the product as a white foam. Reasoning: Celite traps the fine, hazardous Pd/C particles, preventing heavy metal contamination of the final product and ensuring safe disposal.

Protocol B: C4-Hydroxyl Functionalization via Mitsunobu Inversion

Objective: Convert the free C4-hydroxyl group to an azide (a precursor for Click chemistry or amines) with complete inversion of stereochemistry (e.g., converting a cis isomer to a trans isomer). Causality: The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group into a highly reactive phosphonium leaving group. Subsequent Sₙ2 displacement by a nucleophile (diphenylphosphoryl azide, DPPA) forces a complete stereochemical inversion at the C4 position.

Fig 2. Step-by-step workflow for C4-hydroxyl functionalization via Mitsunobu inversion.

Step-by-Step Workflow:

-

Activation: Dissolve Boc-D-Hyp-OBzl (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.2 M) under argon. Cool the mixture to 0 °C in an ice bath. Reasoning: THF is a polar aprotic solvent that stabilizes the betaine intermediate. Cooling to 0 °C prevents the premature, exothermic decomposition of the DIAD-PPh₃ adduct.

-

Reagent Addition: Add DPPA (1.5 eq) to the cooled solution. Next, add DIAD (1.5 eq) dropwise over 15–20 minutes. Reasoning: Dropwise addition of DIAD is the most critical step. It controls the exothermic formation of the betaine intermediate and minimizes the formation of unwanted hydrazine byproducts.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Reasoning: The Sₙ2 displacement at the sterically hindered C4 position of the pyrrolidine ring is kinetically slow and requires sufficient thermal energy and time to reach completion.

-

Workup & Purification: Quench the reaction with water and extract with EtOAc. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Reasoning: Chromatography is absolutely essential here to separate the desired inverted product from the massive amounts of triphenylphosphine oxide (TPPO) and reduced DIAD generated during the reaction.

References

- Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate | 132622 ...

- Proline benzyl ester hydrochloride | 16652-71-4 - Benchchem Source: Benchchem URL

- Boc-intermediates Archives - Flamma Group Source: Flamma Group URL

Sources

Synthesis and Stereochemical Engineering of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate: A Comprehensive Technical Guide

Introduction & Retrosynthetic Rationale

The development of conformationally restricted peptidomimetics and targeted protein degraders (PROTACs) relies heavily on stereochemically pure unnatural amino acids. Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (CAS: 132622-92-5), frequently referred to as Boc-D-allo-Hyp-OBzl, is a critical building block in this domain [1].

Stereochemically, this molecule possesses a (2R, 4R) configuration. Because naturally occurring L-hydroxyproline is (2S, 4R), and its direct enantiomer D-hydroxyproline is (2R, 4S), synthesizing the (2R, 4R) diastereomer requires deliberate stereochemical inversion at the C4 position of the D-hydroxyproline scaffold. Attempting to invert the C2 alpha-carbon of L-hydroxyproline is highly discouraged due to severe epimerization risks and the thermodynamic instability of the resulting cis-pyrrolidine ring during basic coupling conditions [3]. Therefore, the most robust, high-fidelity route is the C4-inversion of D-hydroxyproline via a Mitsunobu reaction [2].

Mechanistic Causality in the Synthetic Workflow

To ensure a self-validating and scalable protocol, every reagent and condition must be chosen based on strict mechanistic causality.

-

Orthogonal Protection Strategy: The amine is protected with a tert-butyloxycarbonyl (Boc) group (acid-labile), while the carboxylic acid is protected as a benzyl ester (hydrogenolysis-labile). This orthogonality ensures that downstream peptide coupling or C4-functionalization can occur without cross-reactivity.

-

Mitsunobu Pronucleophile Selection: p-Nitrobenzoic acid (pNBA) is selected over acetic acid or benzoic acid for the Mitsunobu inversion. The lower pKa of pNBA (~3.4) accelerates the SN2 displacement, outcompeting base-catalyzed E2 elimination pathways that would otherwise yield an unwanted pyrroline side product. Furthermore, the p-nitrobenzoate ester is highly UV-active (enhancing HPLC tracking) and acts as an excellent leaving group during the final hydrolysis step.

-

Kinetic Hydrolysis: Cleaving the p-nitrobenzoate ester to reveal the (4R)-hydroxyl group poses a transesterification risk to the benzyl ester. By using catalytic potassium carbonate (K2CO3) in methanol at 0 °C, we exploit the kinetic difference in reactivity: the electron-deficient p-nitrobenzoate is cleaved orders of magnitude faster than the aliphatic benzyl ester.

Caption: Retrosynthetic pathway and stereochemical progression from D-Hydroxyproline to the target.

Quantitative Data & In-Process Controls

A self-validating protocol requires strict In-Process Controls (IPC). The table below outlines the expected quantitative metrics and mass-shift validations for each intermediate.

| Step | Intermediate | Expected Yield | Purity (HPLC) | IPC / Analytical Validation (ESI-MS) |

| 1 | Boc-D-Hyp-OH | 90–95% | >98% | [M-H]⁻ 230.1 (Loss of polarity on TLC) |

| 2 | Boc-D-Hyp-OBzl | 85–90% | >98% | [M+Na]⁺ 344.1 (UV active, spot shifts up) |

| 3 | Boc-D-allo-Hyp(OPNB)-OBzl | 75–82% | >95% | [M+Na]⁺ 493.1 (Strong UV 254 nm absorption) |

| 4 | Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate | 88–92% | >99% | [M+Na]⁺ 344.1 (Mass reverts; Chiral HPLC valid.) |

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Boc-D-Hyp-OH

-

Initiation: Suspend D-hydroxyproline (10.0 g, 76.3 mmol) in a mixture of 1M aqueous NaOH (80 mL) and 1,4-dioxane (80 mL). Cool the biphasic mixture to 0 °C using an ice bath.

-

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 18.3 g, 83.9 mmol) dropwise over 30 minutes.

-

Propagation: Remove the ice bath and stir vigorously at room temperature for 12 hours.

-

Validation (IPC): Check TLC (DCM/MeOH 9:1, Ninhydrin stain). The primary amine spot should be completely consumed.

-

Workup: Concentrate in vacuo to remove dioxane. Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M KHSO₄. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield a white solid.

Step 2: Synthesis of Boc-D-Hyp-OBzl

-

Initiation: Dissolve Boc-D-Hyp-OH (15.0 g, 64.9 mmol) in anhydrous DMF (100 mL). Cool to 0 °C under nitrogen.

-

Reagent Addition: Add anhydrous K₂CO₃ (13.4 g, 97.3 mmol) followed by dropwise addition of Benzyl bromide (BnBr, 8.5 mL, 71.4 mmol).

-

Propagation: Stir at room temperature for 16 hours.

-

Validation (IPC): LC-MS must show complete conversion to the m/z 344.1[M+Na]⁺ peak.

-

Workup: Quench with ice water (300 mL). Extract with Ethyl Acetate (3 × 150 mL). Wash the organic layer extensively with water (5 × 100 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 7:3) to yield a colorless oil.

Step 3: Mitsunobu Stereoinversion to Boc-D-allo-Hyp(OPNB)-OBzl

-

Initiation: Dissolve Boc-D-Hyp-OBzl (15.0 g, 46.7 mmol), Triphenylphosphine (PPh₃, 18.4 g, 70.0 mmol), and p-Nitrobenzoic acid (11.7 g, 70.0 mmol) in anhydrous THF (150 mL) under a strict nitrogen atmosphere. Cool to 0 °C.

-

Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD, 13.8 mL, 70.0 mmol) dropwise over 45 minutes, maintaining the internal temperature below 5 °C to prevent premature betaine decomposition.

-

Propagation: Allow the reaction to warm to room temperature and stir for 18 hours.

-

Validation (IPC): TLC (Hexanes/EtOAc 6:4) should show a new, highly UV-active spot (Rf ~0.6). LC-MS confirms m/z 493.1 [M+Na]⁺.

-

Workup: Concentrate the THF in vacuo. Resuspend the crude residue in cold diethyl ether; triphenylphosphine oxide (TPPO) will precipitate. Filter off the TPPO, concentrate the filtrate, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield a pale yellow solid.

Caption: Mechanistic bifurcation in the Mitsunobu reaction highlighting the S_N2 trajectory.

Step 4: Selective Methanolysis to Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate

-

Initiation: Dissolve the inverted ester Boc-D-allo-Hyp(OPNB)-OBzl (15.0 g, 31.9 mmol) in anhydrous Methanol (120 mL). Cool strictly to 0 °C.

-

Reagent Addition: Add K₂CO₃ (0.44 g, 3.19 mmol, 0.1 eq).

-

Propagation: Stir at 0 °C for exactly 2 hours.

-

Validation (IPC - Critical): Monitor via LC-MS every 30 minutes. The peak at m/z 493.1 must disappear, replaced by m/z 344.1. Prolonged reaction times or elevated temperatures will result in transesterification to the methyl ester (m/z 268.1) [3].

-

Workup: Immediately quench the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH reaches 6-7. Filter the resin, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc 1:1) to yield the final target, Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, as a white crystalline solid.

References

-

Webb, T. R., & Eigenbrot, C. (1991). Conformationally restricted arginine analogs. The Journal of Organic Chemistry, 56(9), 3009–3016.[Link]

-

Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.[Link]

The Stereochemical Architecture of N-Boc-4-hydroxy-D-proline Benzyl Ester: A Technical Guide for Advanced Drug Design

Executive Summary

In the rapidly evolving landscape of peptidomimetics and Targeted Protein Degradation (TPD), the precise spatial orientation of molecular vectors is paramount. N-Boc-4-hydroxy-D-proline benzyl ester serves as a critical, orthogonally protected chiral building block. By leveraging the unnatural D-proline (2R) stereocenter and the tunable C4-hydroxyl group, medicinal chemists can engineer specific conformational puckers, design negative-control Proteolysis Targeting Chimeras (PROTACs), and synthesize novel macrocycles.

As an application scientist, my objective in this whitepaper is to deconstruct the stereochemical causality, conformational dynamics, and synthetic methodologies associated with this molecule, providing a self-validating framework for its use in modern drug discovery.

Stereochemical Causality and Conformational Dynamics

The pyrrolidine ring of proline is not flat; it exists in a dynamic equilibrium between distinct envelope conformations, primarily the C4-exo and C4-endo puckers. The introduction of a hydroxyl group at the C4 position, combined with the stereochemistry at the C2 position, dictates this equilibrium through stereoelectronic effects (specifically, the gauche effect).

The (2R) D-Proline Core

Natural L-proline possesses a (2S) configuration. The D-proline core of our target molecule possesses a (2R) configuration. This inversion at the alpha-carbon completely alters the trajectory of the N- and C-termini, which is highly utilized in disrupting alpha-helices or forming stable beta-turns in peptidomimetics.

Cis vs. Trans Diastereomers

The relationship between the C2 carboxylate (protected as a benzyl ester) and the C4 hydroxyl group defines the diastereomer:

-

Trans-4-hydroxy-D-proline (2R, 4S): The hydroxyl and carboxylate groups are on opposite faces of the pyrrolidine ring.

-

Cis-4-hydroxy-D-proline (2R, 4R): The hydroxyl and carboxylate groups are on the same face[1].

Orthogonal Protection Strategy

The molecule utilizes a dual-protection strategy designed for complex, multi-step synthesis:

-

N-Boc (tert-butoxycarbonyl): Protects the secondary amine. It is stable to bases and nucleophiles but highly labile to moderate acids (e.g., TFA, HCl in dioxane).

-

Benzyl Ester (-OBn): Protects the C2 carboxylic acid. It is stable to the acidic conditions used for Boc removal and is orthogonally cleaved via catalytic hydrogenolysis (H2, Pd/C) or strong Lewis acids.

Application in Targeted Protein Degradation (VHL Ligands)

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of PROTAC technology. VHL naturally recognizes the transcription factor HIF-1α through a highly specific interaction with a post-translationally hydroxylated proline residue: (2S, 4R)-trans-4-hydroxy-L-proline [2].

The Role of the D-Isomer in PROTAC Engineering

Because VHL's binding pocket is exquisitely stereoselective, it requires the C4-exo pucker and the (2S) configuration to form critical hydrogen bonds[3].

When researchers synthesize PROTACs, they must prove that target degradation is genuinely mediated by the VHL pathway and not by off-target toxicity. Here, N-Boc-4-hydroxy-D-proline benzyl ester becomes indispensable. By incorporating the D-isomer (either 2R,4S or 2R,4R) into the PROTAC linker-ligand assembly, the binding affinity to VHL is completely abrogated due to severe stereoclashes[4]. This yields a structurally identical negative control PROTAC that cannot recruit the E3 ligase, thereby validating the on-target mechanism of the active degrader.

Stereochemical logic of Hyp derivatives in VHL-targeted PROTAC design.

Quantitative Stereochemical Data

To facilitate experimental design, the following table summarizes the divergent physicochemical and biological properties of the relevant hydroxyproline stereoisomers.

| Property / Metric | (2S, 4R) L-Hyp (Natural) | (2R, 4S) D-Hyp (Trans) | (2R, 4R) D-Hyp (Cis) |

| C2 Stereocenter | S | R | R |

| C4 Stereocenter | R | S | R |

| Relative Geometry | Trans | Trans | Cis |

| Dominant Ring Pucker | C4-exo | C4-exo | C4-endo |

| VHL Binding Affinity (Kd) | ~185 nM (High) | >10,000 nM (None) | >10,000 nM (None) |

| Primary Application | Active PROTAC Ligands | Negative Control Probes | Conformational Peptidomimetics |

Experimental Protocols: Synthesis and Stereochemical Inversion

The following methodologies detail the synthesis of the protected ester and the deliberate inversion of the C4 stereocenter. These protocols are designed as self-validating systems; intermediate TLC and LC-MS checks are mandatory to ensure stereochemical integrity.

Protocol A: Synthesis of N-Boc-trans-4-hydroxy-D-proline benzyl ester

Objective: Orthogonal protection of the commercially available D-Hyp core.

-

N-Boc Protection: Dissolve trans-4-hydroxy-D-proline (1.0 eq) in a 1:1 mixture of THF and H2O. Add Triethylamine (Et3N, 2.0 eq) to ensure the amine is deprotonated. Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) at 0°C. Causality: The low temperature prevents runaway exothermic degradation of Boc2O. Stir at room temperature for 12 hours. Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate (EtOAc) to isolate N-Boc-trans-4-hydroxy-D-proline.

-

Benzyl Esterification: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (K2CO3, 2.0 eq) followed by Benzyl Bromide (BnBr, 1.2 eq)[5].

-

Reaction Mechanics: K2CO3 deprotonates the carboxylic acid, generating a highly nucleophilic carboxylate anion that attacks the electrophilic benzylic carbon via an SN2 mechanism.

-

Workup: Stir for 18 hours at room temperature. Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure N-Boc-trans-4-hydroxy-D-proline benzyl ester .

Protocol B: Mitsunobu Inversion to the Cis-Diastereomer

Objective: Invert the C4 stereocenter from (4S) to (4R) to access the cis-isomer.

-

Activation: Dissolve N-Boc-trans-4-hydroxy-D-proline benzyl ester (1.0 eq), Triphenylphosphine (PPh3, 1.5 eq), and p-Nitrobenzoic acid (1.5 eq) in anhydrous THF under an argon atmosphere at 0°C.

-

Inversion: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Causality: DIAD and PPh3 form a betaine intermediate that activates the C4-OH into a superior leaving group. The p-nitrobenzoate anion then attacks the C4 carbon exclusively via an SN2 mechanism , resulting in a complete Walden inversion of the stereocenter from (4S) to (4R).

-

Hydrolysis: Isolate the inverted ester intermediate. Dissolve in THF/MeOH/H2O and treat with Lithium Hydroxide (LiOH, 2.0 eq) at 0°C for 2 hours to selectively cleave the p-nitrobenzoate ester without affecting the benzyl ester or the Boc group.

-

Isolation: Neutralize, extract, and purify to yield N-Boc-cis-4-hydroxy-D-proline benzyl ester .

Synthetic workflow for N-Boc-4-hydroxy-D-proline benzyl ester.

Conclusion

The utility of N-Boc-4-hydroxy-D-proline benzyl ester extends far beyond basic peptide synthesis. By mastering the stereochemical causality of its (2R) core and its C4-hydroxyl pucker, researchers can exert precise control over molecular trajectories. Whether employed as a rigidified scaffold in peptidomimetics or as a critical negative-control probe in VHL-mediated targeted protein degradation, this molecule remains an essential asset in the modern medicinal chemist's toolkit.

References

-

Lucas, X., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." SciSpace. Available at: [Link]

-

Lucas, X., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." PubMed (NIH). Available at:[Link]

-

Lucas, X., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." Journal of the American Chemical Society. Available at: [Link]

- Google Patents. "US9944624B2 - Substituted amino triazoles useful as human chitinase inhibitors." Google Patents.

Sources

- 1. CAS 114676-69-6: N-tert-Butoxycarbonyl-cis-4-hydroxy-D-pro… [cymitquimica.com]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9944624B2 - Substituted amino triazoles useful as human chitinase inhibitors - Google Patents [patents.google.com]

In-Depth Technical Guide: (2R,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxylic Acid Benzyl Ester

Executive Summary & Structural Logic

In advanced peptide synthesis and medicinal chemistry, the precise spatial arrangement of functional groups dictates the biological efficacy of the final macromolecule. (2R,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxylic acid benzyl ester (CAS: 132622-92-5) is a highly specialized, stereochemically pure building block.

Structurally, this compound is the protected form of cis-4-hydroxy-D-proline. The brilliance of this specific reagent lies in its orthogonal dual-protection strategy :

-

N-Boc (tert-butyloxycarbonyl) group: Protects the secondary amine, preventing unwanted amide bond formation or N-alkylation.

-

C-Benzyl ester: Protects the carboxylic acid, preventing unwanted esterification or coupling at the C2 position.

By masking both the N-terminus and C-terminus, the C4-hydroxyl group is isolated as the sole reactive site. This allows medicinal chemists to perform targeted modifications—such as stereochemical inversion via Mitsunobu reactions or O-alkylation for PROTAC/ADC linkers—without risking side reactions on the core proline scaffold.

Physicochemical Profiling

Understanding the physical parameters of this intermediate is critical for optimizing reaction conditions, particularly regarding solubility and steric hindrance during C4 functionalization.

| Property | Value |

| Chemical Name | (2R,4R)-2-benzyl 1-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate |

| Common Synonyms | Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate; Boc-cis-4-hydroxy-D-proline benzyl ester[1] |

| CAS Registry Number | 132622-92-5[1] |

| Molecular Formula | C₁₇H₂₃NO₅[1] |

| Molecular Weight | 321.37 g/mol [1] |

| Stereochemistry | (2R, 4R) - cis-D-configuration |

| Storage Conditions | 2-8 °C, sealed in a dry environment to prevent ester hydrolysis[1] |

Mechanistic Applications in Advanced Synthesis

Pathway 1: Stereochemical Inversion via Mitsunobu Reaction

The (2R,4R) cis-configuration places the C4-OH and C2-carboxylate on the same face of the pyrrolidine ring. To synthesize trans-4-substituted D-prolines (e.g., 4-azido or 4-amino derivatives), a Mitsunobu reaction is employed.

The Causality: The Mitsunobu protocol utilizes a phosphine (like PPh₃) and an azodicarboxylate (like DIAD) to activate the C4-hydroxyl into a superior leaving group. Subsequent nucleophilic attack by an azide source (e.g., DPPA) proceeds via a strict Sₙ2 mechanism. This guarantees complete stereochemical inversion at C4 from (R) to (S), yielding the (2R,4S) trans-D-proline derivative. This inversion is critical for synthesizing conformationally restricted peptide analogs and antimicrobial agents ()[2][3].

Pathway 2: Orthogonal Deprotection

The Causality: Why use a benzyl ester instead of a standard methyl ester? Methyl esters require saponification (LiOH/NaOH) for cleavage. In proline derivatives, the C2 alpha-proton is susceptible to base-catalyzed epimerization. Benzyl esters, however, are cleaved via catalytic hydrogenation (Pd/C, H₂) under completely neutral conditions. This preserves the delicate (2R) stereocenter and leaves the acid-labile Boc group completely intact, as established in optimized synthetic literature ()[2].

Self-Validating Experimental Protocols

Protocol A: Mitsunobu Inversion to (2R,4S)-4-Azido Derivative

This protocol converts the C4-OH into a C4-Azide with complete stereochemical inversion.

-

Preparation: Dissolve (2R,4R)-Boc-4-hydroxy-D-proline benzyl ester (1.0 eq) and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under an Argon atmosphere.

-

Activation: Cool the reaction mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

-

Causality: DIAD is preferred over DEAD due to its superior safety profile and liquid state. Cooling to 0 °C prevents the thermal decomposition of the highly reactive betaine intermediate.

-

-

Nucleophilic Displacement: Add Diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise. Stir and allow the reaction to warm to room temperature over 12 hours.

-

System Validation (TLC & LC-MS): Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a distinct, less polar spot (UV-active due to the benzyl group). LC-MS must confirm a mass shift corresponding to the loss of -OH and addition of -N₃.

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize acidic phosphoric byproducts. Extract with EtOAc, wash with brine to break any emulsions, dry over Na₂SO₄, and concentrate.

Protocol B: Selective C-Terminus Deprotection (Hydrogenolysis)

This protocol selectively removes the benzyl ester while preserving the N-Boc group.

-

Preparation: Dissolve the C4-modified intermediate in HPLC-grade Methanol.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 10% w/w).

-

Reaction: Purge the flask with Argon (3x) to remove oxygen, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4 hours.

-

System Validation (NMR): Complete conversion is validated by ¹H-NMR showing the total disappearance of the aromatic benzyl protons (multiplet at ~7.3 ppm) and the benzylic CH₂ protons (singlet at ~5.1 ppm).

-

Workup: Filter the mixture through a tightly packed Celite pad.

-

Causality: Celite filtration safely removes the pyrophoric Pd/C catalyst without risking ignition of the methanolic solvent upon exposure to air.

-

Visualization: Orthogonal Deprotection Logic

The following diagram illustrates the strategic workflow enabled by the dual-protection of this specific D-proline building block.

Fig 1. Orthogonal deprotection and functionalization workflow for the protected D-proline scaffold.

References

-

Webb, T. R.; Eigenbrot, C. "Conformationally restricted arginine analogs." Journal of Organic Chemistry, 1991, 56(9), 3009−3016. URL:[Link]

-

Puschl, A. et al. "Short, Highly Efficient Syntheses of Protected 3-Azido- and 4-Azidoproline and Their Precursors." Organic Letters, 2001, 3(14), 2165–2168. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 688616, N-Boc-cis-4-hydroxy-D-proline" (Parent Compound Data). PubChem. URL:[Link]

Sources

Strategic Use of Boc and Benzyl Protecting Groups in Proline-Containing Peptide Synthesis

An In-depth Technical Guide:

This guide provides an in-depth analysis of the chemical principles and practical applications of tert-butyloxycarbonyl (Boc) and Benzyl (Bn) protecting groups in the context of proline derivatives. Proline's unique cyclic structure and secondary amine present distinct challenges and opportunities in synthetic chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). Understanding the interplay of these protecting groups is paramount for researchers, chemists, and drug development professionals aiming to design and execute robust synthetic strategies.

The Proline Conundrum: A Unique Structural Challenge

Proline is an outlier among the 20 proteinogenic amino acids. Its side chain cyclizes back onto the alpha-amino group, forming a pyrrolidine ring. This conformationally restricted secondary amine has profound implications for peptide structure and synthesis:

-

Reduced Reactivity: The secondary amine of proline is sterically hindered and less nucleophilic than the primary amines of other amino acids, which can lead to slower coupling reactions during peptide synthesis.

-

Cis-Trans Isomerism: The X-Pro peptide bond can readily adopt both cis and trans conformations, a phenomenon that can influence peptide folding and lead to chromatographic artifacts during purification.

-

Prevention of Epimerization: The rigid ring structure significantly reduces the risk of racemization at the α-carbon during activation and coupling, a major advantage in maintaining stereochemical integrity.

The selection of appropriate protecting groups for proline's N-terminus (α-amino) and C-terminus (carboxylic acid) is therefore not a trivial choice but a critical decision that dictates the efficiency, purity, and success of the overall synthetic campaign.

Core Protecting Groups: A Comparative Analysis

The Boc (N-terminus) and Benzyl (C-terminus) groups form a classic "orthogonal" protection scheme. Orthogonality is a cornerstone of complex organic synthesis, signifying that each protecting group can be removed under distinct chemical conditions without affecting the other.

| Protecting Group | Target Functional Group | Chemical Nature | Key Stability Traits | Primary Cleavage Method | Common Reagents |

| Boc (tert-butyloxycarbonyl) | α-Amino (N-terminus) | Urethane | Stable to bases, nucleophiles, and hydrogenolysis. | Acidolysis | Trifluoroacetic Acid (TFA), HCl in Dioxane |

| Benzyl (Bn) | Carboxylic Acid (C-terminus) | Ester | Stable to acids (e.g., TFA) and bases. | Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) |

This orthogonal relationship is fundamental. One can selectively deprotect the N-terminus with acid to allow for peptide chain elongation while the C-terminal benzyl ester remains intact. Conversely, the final peptide can be cleaved from a resin or have its C-terminus deprotected via hydrogenolysis without disturbing any Boc groups on other residues.

Mechanistic Insights & Strategic Application

N-Terminus Protection: The Role of the Boc Group

The Boc group serves as a temporary shield for the α-amino group. Its utility stems from its ease of introduction and its clean, acid-catalyzed removal.

Protection Mechanism: The most common method for introducing the Boc group is the reaction of proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] The reaction proceeds via a straightforward nucleophilic attack of proline's secondary amine on one of the electrophilic carbonyl carbons of the anhydride.[2]

Caption: Boc protection of L-Proline using Boc Anhydride.

Deprotection Mechanism (Acidolysis): The removal of the Boc group is its defining characteristic. It is readily cleaved by moderate acids, typically Trifluoroacetic Acid (TFA), often in a dichloromethane (DCM) solvent.[3] The mechanism is initiated by protonation of the carbonyl oxygen, followed by the collapse of the carbamate to form a stable tert-butyl cation, carbon dioxide, and the free amine (as its TFA salt).

Causality Insight: The stability of the tert-butyl cation is the thermodynamic driving force for this reaction. However, this cation is also a potent alkylating agent. In peptides containing sensitive residues (like Tryptophan or Methionine), this can lead to unwanted side reactions. Therefore, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are crucial additives to the deprotection cocktail to trap the t-butyl cation and prevent side-product formation.[4]

Caption: Standard Boc deprotection and neutralization cycle in SPPS.

C-Terminus Protection: The Benzyl Ester

The benzyl group provides robust, semi-permanent protection for the carboxylic acid. It is stable to the repetitive TFA treatments required for Boc removal, making it an ideal partner in this orthogonal scheme.[5]

Protection Mechanism (Esterification): L-Proline benzyl ester is typically synthesized by reacting L-proline with benzyl alcohol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or a strong acid like p-toluenesulfonic acid (TsOH).[6][7] The thionyl chloride method first activates the benzyl alcohol, which is then attacked by the carboxylate of proline.[6]

Deprotection Mechanism (Hydrogenolysis): The benzyl ester is cleaved under neutral conditions via catalytic hydrogenation. The reaction involves gaseous hydrogen (H₂) and a metal catalyst, most commonly palladium on a carbon support (Pd/C). The reaction proceeds on the surface of the catalyst, where the benzyl C-O bond is reductively cleaved to yield the free carboxylic acid and toluene as a benign byproduct.

Causality Insight: This method is exceptionally clean and efficient. However, it is incompatible with peptides containing sulfur (Methionine, Cysteine) or certain aromatic residues that can poison the palladium catalyst. In such cases, alternative C-terminal protecting groups or different deprotection strategies must be employed.

Caption: Cleavage of a Benzyl ester via catalytic hydrogenolysis.

Experimental Protocols: A Self-Validating Approach

The following protocols are presented as self-validating systems. Each step includes a rationale and expected outcome, allowing the researcher to monitor progress and troubleshoot effectively.

Protocol 1: Synthesis of Boc-L-Proline

-

Objective: To protect the secondary amine of L-proline with a Boc group.

-

Principle: Nucleophilic attack of the proline amine on Boc anhydride under basic conditions to form a stable carbamate.

-

Methodology:

-

Dissolution: Suspend L-proline (1.0 eq) in a suitable solvent mixture (e.g., Dioxane/Water or THF/Water).

-

Basification: Cool the suspension in an ice bath (0-5 °C) and add an aqueous solution of sodium hydroxide (NaOH) (approx. 1.1 eq) until the proline dissolves completely, forming the sodium salt. The solution should be basic (pH > 9).

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), either neat or dissolved in the organic solvent.[8]

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting a small, acidified aqueous sample and comparing it to the starting material.

-

Workup (Extraction):

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Wash the remaining aqueous layer with a non-polar solvent like ethyl acetate or ether to remove unreacted Boc₂O and t-butanol byproduct.

-

Cool the aqueous layer again in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution). Boc-L-proline will precipitate as a white solid or oil.[1]

-

-

Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

-

-

Validation: The final product should be a white solid with a melting point of approximately 132-138 °C.[8] Purity can be confirmed by HPLC and structure verified by ¹H NMR. A typical yield is >90%.

Protocol 2: Synthesis of L-Proline Benzyl Ester Hydrochloride

-

Objective: To protect the carboxylic acid of L-proline as a benzyl ester.

-

Principle: Fischer esterification using benzyl alcohol as both solvent and reagent, with thionyl chloride acting as an in-situ acid catalyst generator.

-

Methodology:

-

Catalyst Preparation: Under an inert atmosphere (Nitrogen or Argon), cool a flask of benzyl alcohol (e.g., ~15 molar equivalents) to 0 °C in an ice bath.[6][7]

-

Activation: Add thionyl chloride (SOCl₂) (approx. 2.1 eq) dropwise with vigorous stirring. This reaction is exothermic and generates HCl gas.

-

Substrate Addition: Once the addition is complete, add L-proline (1.0 eq) portion-wise to the cold solution.[6]

-

Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an extended period (e.g., 48 hours).[7] Reaction progress can be monitored by TLC.

-

Precipitation: Upon completion, pour the reaction mixture slowly into a large volume of a non-polar solvent like diethyl ether with vigorous stirring. This will cause the hydrochloride salt of the product to precipitate.[6]

-

Isolation & Purification: Cool the ether suspension (e.g., -20 °C) to maximize crystallization.[7] Collect the white solid by filtration, wash thoroughly with fresh diethyl ether to remove residual benzyl alcohol, and dry under vacuum.

-

-

Validation: The product is a white crystalline solid with a sharp melting point around 142-144 °C.[6] Purity and identity are confirmed by NMR and elemental analysis. Yields are typically high (>90%).

Conclusion and Future Perspectives

The Boc/Benzyl protecting group strategy for proline derivatives remains a powerful and reliable method in peptide chemistry. Its success is rooted in a deep understanding of reaction mechanisms, particularly the principles of acidolysis and catalytic hydrogenation. While modern Fmoc/tBu strategies are now more common in routine SPPS, the Boc/Bzl approach offers distinct advantages for the synthesis of complex, hydrophobic, or particularly long peptides where aggregation can be an issue. The insights provided in this guide—from the causality behind scavenger use to the specifics of reaction workups—are intended to empower chemists to not only apply these methods but to intelligently troubleshoot and adapt them for novel synthetic challenges.

References

-

L-Proline . (n.d.). Organic Syntheses. Retrieved from [Link]

-

Convenient Synthesis of L-proline Benzyl Ester . (1998). PubMed. Retrieved from [Link]

-

(A) Synthesis of Boc-L-proline functionalized PLAs and unblocking of... . (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Boc-protected bicycloproline . (2011). PMC - NIH. Retrieved from [Link]

- Synthesis method of Boc-L-hydroxyproline. (2022). Google Patents.

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . (2024, January 2). Total Synthesis. Retrieved from [Link]

-

L Proline Benzyl Ester Hydrochloride Powder . (n.d.). Prominent Advanced Synthesis. Retrieved from [Link]

-

Boc Protection Mechanism (Boc2O) . (2023, March 14). Cong ty TNHH hoa chat Ha Bac Boze. Retrieved from [Link]

-

L-Proline Benzyl Ester Hydrochloride | 16652-71-4 . (2025, July 16). Valence Labs. Retrieved from [Link]

-

Boc-Protected Amino Groups . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]

- 5. valencelabs.co [valencelabs.co]

- 6. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Advanced Profiling of Protected Hydroxyproline: Solubility, Stability, and SPPS Optimization

Introduction

Hydroxyproline (Hyp) is a critical non-proteinogenic amino acid, fundamental to the structural integrity of collagen and increasingly utilized in the design of modified peptide therapeutics and biomaterials. In Solid-Phase Peptide Synthesis (SPPS), the incorporation of hydroxyproline requires meticulous protecting group strategies to prevent deleterious side reactions. The industry standard building block, Fmoc-Hyp(tBu)-OH , employs a 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the secondary

As a Senior Application Scientist, I approach the handling of Fmoc-Hyp(tBu)-OH not merely as a mechanical step in peptide elongation, but as a dynamic physicochemical system. Understanding the causality behind its solubility limits and stability profile is paramount for optimizing coupling kinetics, maximizing crude purity, and preventing costly synthesis failures.

Structural Causality & Protecting Group Orthogonality

The molecular architecture of Fmoc-Hyp(tBu)-OH is dictated by the need for strict orthogonality during SPPS.

-

The tert-Butyl (tBu) Group: The unprotected hydroxyl group of hydroxyproline is highly nucleophilic. During the activation of the carboxylic acid (e.g., via DIC/Oxyma or HBTU/DIPEA), an unprotected hydroxyl can undergo rapid intramolecular or intermolecular O-acylation, leading to branched or terminated peptide chains. The bulky tBu ether provides steric shielding and is completely stable to the basic conditions of Fmoc deprotection, only cleaving under high concentrations of Trifluoroacetic acid (TFA) during final resin cleavage[1].

-

The Fmoc Group: The Fmoc group protects the secondary pyrrolidine amine. Its removal is driven by a base-catalyzed (typically 20% piperidine in DMF)

-elimination mechanism, which generates carbon dioxide and a reactive dibenzofulvene intermediate[].

Thermodynamic Solubility Profiles in SPPS Solvents

Incomplete dissolution of Fmoc-protected amino acids is a primary cause of deletion sequences in SPPS. Undissolved reagents physically cannot participate in the coupling reaction, and sub-optimal concentrations drastically reduce bimolecular reaction kinetics[3].

The pyrrolidine ring of hydroxyproline restricts conformational flexibility, while the bulky Fmoc and tBu groups significantly increase the molecule's hydrophobicity. Consequently, solvent selection is a critical variable.

Quantitative Solubility Data

The following table synthesizes the solubility profiles of Fmoc-Hyp(tBu)-OH across standard SPPS solvents.

| Solvent | Apparent Solubility | Causality & Application Notes |

| DMF (N,N-Dimethylformamide) | > 250 mM | The standard polar aprotic solvent for SPPS. Provides excellent solvation for the Fmoc-Hyp(tBu)-OH monomer and the growing peptide chain[3]. |

| NMP (N-Methyl-2-pyrrolidone) | > 250 mM | Slightly less polar than DMF but superior at disrupting inter-chain hydrogen bonding. Highly recommended when synthesizing hydrophobic or aggregating sequences containing multiple Hyp/Pro residues[4]. |

| DMSO (Dimethyl sulfoxide) | ~244 mM (100 mg/mL) | Excellent solubilizing power, but high viscosity limits its use as a primary washing solvent. Requires ultrasonic assistance and warming (up to 60°C) to achieve rapid saturation. Highly hygroscopic[5]. |

| DCM (Dichloromethane) | Soluble | While historically used in Boc-chemistry, DCM is avoided in Fmoc-SPPS because it reacts slowly with piperidine to form insoluble crystals, and it poorly solvates elongated peptide chains[6]. |

Chemical Stability and Side-Reaction Kinetics

While Fmoc-Hyp(tBu)-OH is generally stable as a dry powder at 2-8°C[7], its stability during the dynamic conditions of SPPS is challenged by specific sequence-dependent side reactions.

The Diketopiperazine (DKP) Pitfall

The most severe stability issue involving hydroxyproline occurs at the dipeptide stage (when Hyp is the second amino acid attached to the resin). Secondary amines like Proline and Hydroxyproline naturally favor a cis-amide bond conformation with the preceding amino acid.

The Mechanism: Upon Fmoc deprotection of the Hyp residue, the liberated secondary amine is held in close spatial proximity to the ester linkage connecting the C-terminal amino acid to the resin. The free amine acts as a nucleophile, attacking the ester carbonyl. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable, volatile Diketopiperazine (DKP) and irreversibly terminating the synthesis for those specific resin sites[8].

Mechanistic pathway of Diketopiperazine (DKP) formation vs. desired peptide elongation.

Mitigation Strategy: To outcompete the kinetics of DKP formation, the coupling of the third amino acid must be performed immediately and rapidly. Using highly reactive coupling reagents (e.g., HATU) and a large excess of the incoming Fmoc-amino acid is mandatory. Alternatively, using sterically hindered resins (like 2-chlorotrityl chloride resin) reduces the electrophilicity of the ester bond, suppressing DKP formation[8].

Self-Validating Experimental Methodologies

To ensure reproducibility in drug development, solubility and stability must be empirically verified using self-validating protocols. The following workflows are designed to provide internal controls, ensuring that the data generated is inherently trustworthy.

Protocol A: Quantitative Solubility Determination via HPLC-UV

This protocol utilizes a standard curve to self-validate the concentration limits of Fmoc-Hyp(tBu)-OH in a target solvent (e.g., DMF).

-

Standard Curve Generation (The Control): Dissolve a precisely weighed amount of Fmoc-Hyp(tBu)-OH in pure, anhydrous DMSO to create a 50 mM stock. Perform serial dilutions to create a 5-point standard curve (1 mM to 50 mM). Analyze via RP-HPLC at 254 nm (targeting the highly UV-active Fmoc group)[1].

-

Saturation: Add excess Fmoc-Hyp(tBu)-OH solid to 2 mL of the test solvent (e.g., DMF) in a sealed vial. Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Syringe-filter the suspension through a 0.2 µm PTFE membrane to remove all undissolved particulates. Crucial Step: The filter must be pre-wetted with the solvent to prevent non-specific binding.

-

Quantification: Dilute the filtrate exactly 1:100 in the mobile phase and inject it into the HPLC. Calculate the concentration against the self-validated standard curve[3].

Self-validating experimental workflow for determining Fmoc-Hyp(tBu)-OH solubility.

Protocol B: Accelerated Stability and DKP Monitoring

To validate the stability of the Hyp residue on-resin:

-

Synthesize the model dipeptide Fmoc-Hyp(tBu)-Gly-Resin using standard coupling protocols.

-

Perform Fmoc deprotection using 20% Piperidine in DMF.

-

The Stress Test: Leave the deprotected H-Hyp(tBu)-Gly-Resin suspended in DMF for 4 hours at room temperature.

-

Cleavage & LC-MS: Cleave a micro-aliquot using 95% TFA / 2.5% TIS / 2.5% H2O. Analyze the cleavage cocktail via LC-MS. The ratio of the desired dipeptide mass to the mass of the cyclic DKP byproduct provides a quantitative measure of sequence stability and guides the necessary speed of the subsequent coupling step.

Conclusion

The successful utilization of Fmoc-Hyp(tBu)-OH in peptide synthesis relies on a deep understanding of its physicochemical properties. By leveraging highly polar aprotic solvents like DMF or NMP to ensure complete dissolution, and by understanding the kinetic competition between desired chain elongation and deleterious DKP formation, scientists can rationally design SPPS workflows that yield high-purity hydroxyproline-containing peptides.

References

-

Biotage - How to synthesize hydrophobic peptides - Choosing the Right Solvent URL:[Link]

Sources

Conformational Analysis of 4-Hydroxyproline Pyrrolidine Ring Pucker: Stereoelectronic Foundations and Therapeutic Applications

Executive Summary

The unique cyclic structure of proline restricts the conformational flexibility of the peptide backbone, playing a foundational role in protein folding and stability. When proline is post-translationally modified to (2S,4R)-4-hydroxyproline (Hyp) , the introduction of an electronegative hydroxyl group fundamentally alters the conformational ensemble of the pyrrolidine ring. Understanding the stereoelectronic principles that govern this ring pucker is not merely an academic exercise; it is a critical parameter in modern drug development, particularly in the design of collagen-mimetic materials and Proteolysis Targeting Chimeras (PROTACs) that hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This technical guide provides an in-depth analysis of the stereoelectronic gauche effect, details self-validating analytical workflows for NMR-based conformational profiling, and outlines the precise synthetic protocols required to leverage Hyp in targeted protein degradation.

Mechanistic Foundations: The Stereoelectronic Gauche Effect

In unmodified proline, the five-membered pyrrolidine ring rapidly interconverts between two primary pseudorotation states: the Cγ-endo (down) pucker and the Cγ-exo (up) pucker. Unmodified proline exhibits a slight preference for the endo conformation. However, the introduction of an electronegative substituent at the C4 position drastically shifts this equilibrium through a phenomenon known as the gauche effect [1].

For (2S,4R)-4-hydroxyproline , the highly electronegative oxygen atom at the Cγ position induces a strong gauche effect with the ring nitrogen. To minimize dipole-dipole repulsion and maximize hyperconjugative stabilization (

This exo pucker has profound macroscopic consequences:

-

Backbone Pre-organization : It pre-organizes the main-chain dihedral angles (

, -

Amide Bond Stabilization : The exo pucker places the carbonyl oxygen of the preceding amino acid in optimal proximity to the Hyp carbonyl, enhancing an

charge-transfer interaction. This interaction significantly stabilizes the trans isomer of the prolyl peptide bond [2].

Conversely, the unnatural diastereomer (2S,4S)-4-hydroxyproline (hyp) is forced into a Cγ-endo pucker, which destabilizes the trans amide bond and disrupts helical architectures.

Logical flow of stereoelectronic effects dictating Hyp conformation and function.

Quantitative Conformational Data

The macroscopic impact of these stereoelectronic effects can be quantified by observing the trans/cis ratio (

| Amino Acid Derivative | Stereochemistry | Preferred Ring Pucker | Impact on Collagen | |

| Proline (Pro) | (2S) | Cγ-endo | ~4.6 | Baseline |

| 4-Hydroxyproline (Hyp) | (2S,4R) | Cγ-exo | ~6.1 | Stabilizing (+ ~20°C) |

| 4-Hydroxyproline (hyp) | (2S,4S) | Cγ-endo | ~2.4 | Destabilizing |

| 4-Fluoroproline (Flp) | (2S,4R) | Cγ-exo | ~6.7 | Highly Stabilizing |

Data synthesized from authoritative stereoelectronic studies on fluoroorganic chemistry and proline derivatives [4].

Analytical Workflows: NMR Spectroscopy & Pseudorotation Analysis

Determining the exact pucker of a synthesized proline derivative in solution requires precise NMR spectroscopy. The workflow relies on extracting vicinal scalar coupling constants (

Step-by-step NMR workflow for determining pyrrolidine ring pucker in solution.

Protocol 1: Self-Validating NMR Analysis of Pyrrolidine Pucker

-

Objective : Quantify the Cγ-exo vs. Cγ-endo population ratio of a novel Hyp derivative.

-

Step 1: Sample Preparation . Dissolve the highly purified Hyp derivative in D₂O (or CD₃OD).

-

Causality: D₂O is utilized to mimic the aqueous physiological environment necessary for accurate conformational profiling and to prevent the overlapping of aliphatic multiplet signals frequently observed in CDCl₃ [2].

-

-

Step 2: 1D

H NMR & Amide Isomerization . Acquire high-resolution spectra at 298 K.-

Causality: The macroscopic ratio of trans to cis amide bonds (

) is determined by integrating the distinct H

-

-

Step 3: 2D NMR & J-Coupling Extraction . Perform DQF-COSY or TOCSY to extract

coupling constants.-

Causality: The Altona-Haasnoot equation correlates these vicinal couplings with the pseudorotation phase angle. For example, small coupling constants (~2.0 Hz) between H

and H

-

-

Step 4: Validation via NOESY (Self-Validation System) .

-

Validation Logic: J-couplings represent a time-averaged ensemble. To validate that the calculated dominant pucker is not an artifact of rapid interconversion, analyze NOESY cross-peaks. Strong spatial NOEs between H

and H

-

Therapeutic Applications: VHL Ligands and PROTAC Development

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is the primary cellular sensor for hypoxia, recognizing the hydroxylated form of hypoxia-inducible factor 1

Modern Proteolysis Targeting Chimeras (PROTACs) hijack this system by utilizing VH032 derivatives—small molecules built around a (2S,4R)-Hyp core. Any deviation in stereochemistry (e.g., epimerization to the 4S diastereomer) forces an endo pucker, which abolishes VHL binding affinity [1].

Protocol 2: Stereoselective Synthesis & Validation of VHL-Targeting PROTAC Ligands

-

Objective : Incorporate the (2S,4R)-Hyp core into a PROTAC scaffold without inducing

-carbon epimerization or altering the C4 stereocenter. -

Step 1: Scaffold Protection . Initiate synthesis with Boc-(2S,4R)-4-hydroxyproline methyl ester.

-

Causality: Protecting both the amine and carboxylic acid prevents unwanted polymerization and directs functionalization strictly to the target termini during subsequent coupling phases.

-

-

Step 2: Amide Coupling . Deprotect the N-terminus and couple the desired PROTAC linker using HATU and DIPEA in DMF.

-

Causality: HATU is chosen over less reactive coupling agents (like EDC) to ensure rapid amide bond formation. This minimizes the half-life of the activated ester intermediate, thereby preventing base-catalyzed epimerization at the

-carbon, which would destroy VHL recognition.

-

-

Step 3: Functionalization of C4 . If modifying the hydroxyl group (e.g., to create fluoro-hydroxyprolines), utilize strict inversion (Mitsunobu) or retention (Williamson ether) conditions.

-

Causality: Because VHL recognition strictly requires the C4-exo pucker, the final stereocenter at C4 must remain (4R) (or equivalent based on CIP priority rules) to maintain the gauche effect [1].

-

-

Step 4: Validation via FP Assay (Self-Validation System) .

-

Validation Logic: Following purification (validated by chiral HPLC to ensure >99% enantiomeric excess), evaluate the synthesized PROTAC in a Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) assay against recombinant VHL. High-affinity binding (

< 100 nM) serves as the ultimate functional validation that the Cγ-exo pucker and trans amide bond were successfully preserved throughout the synthetic workflow [3].

-

Conclusion

The conformational analysis of the 4-hydroxyproline pyrrolidine ring is a masterclass in applied stereoelectronics. The gauche effect induced by the (4R)-hydroxyl group dictates the Cγ-exo pucker, which in turn pre-organizes the peptide backbone and stabilizes the trans amide bond. By mastering the NMR analytical workflows and stereoselective synthetic protocols outlined in this guide, drug development professionals can reliably harness these stereoelectronic principles to engineer next-generation PROTACs and highly stable collagen-mimetic biomaterials.

References

1.1, Journal of the American Chemical Society. 2.2, PMC - NIH. 3.3, PMC - NIH. 4.4, Raines Lab Publications.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raineslab.com [raineslab.com]

An In-Depth Technical Guide to the Fundamental Chemistry of Chiral Proline Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a unique cyclic secondary amino acid, and its derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their rigid pyrrolidine framework provides a defined stereochemical environment, making them exceptional chiral building blocks and organocatalysts. This guide delves into the core chemical principles of chiral proline building blocks, exploring their synthesis, inherent properties, and transformative applications in asymmetric catalysis and drug discovery. By elucidating the mechanistic underpinnings of their reactivity, this document aims to provide researchers with the foundational knowledge and practical insights required to effectively harness the power of these versatile molecules.

The Proline Archetype: A Privileged Chiral Scaffold

The significance of L-proline and its analogues in chemistry and drug design stems from its unique structural and functional attributes.[1][2] Unlike primary amino acids, proline's secondary amine is incorporated into a five-membered pyrrolidine ring.[] This cyclic constraint imparts significant conformational rigidity, which is instrumental in directing the stereochemical outcome of reactions.[4]

Key Physicochemical Properties:

-

Chirality: The inherent chirality of L- and D-proline provides a readily available source of stereochemical information for asymmetric transformations.[5][]

-

Bifunctionality: Proline possesses both a nucleophilic secondary amine and an acidic carboxylic acid group.[1][] This dual functionality allows it to act as a "simplest enzyme," facilitating reactions through multiple activation modes.[8][9]

-

Conformational Rigidity: The pyrrolidine ring restricts bond rotation, leading to a well-defined three-dimensional structure that influences the transition states of reactions, thereby controlling stereoselectivity.[4]

The versatility of proline is further expanded through chemical modifications at various positions of the pyrrolidine ring (N1, C2, C3, C4, C5), giving rise to a vast library of proline analogues with tailored properties.[2] These derivatives have found widespread use in commercial drugs, including antihypertensives, antivirals, and antidiabetic agents.[10][11][12]

Synthesis and Functionalization of Proline Derivatives

The accessibility of functionalized proline building blocks is crucial for their application in synthesis and drug development. Methodologies for their preparation can be broadly categorized into two approaches: de novo synthesis and modification of the proline scaffold.

De Novo Synthesis of Proline Analogues

Complex, highly functionalized proline derivatives are often accessed through multi-step synthetic sequences. Cascade reactions, such as the Cu(I)-catalyzed reaction between allenynes and tosylazide, provide an efficient pathway to densely substituted proline frameworks with high diastereoselectivity.[13][14] Another powerful strategy involves 1,3-dipolar cycloaddition reactions, which have been extensively studied for the construction of the pyrrolidine ring.[15]

Functionalization of the Proline Ring

Direct functionalization of the proline ring offers a more atom-economical approach to novel derivatives. Palladium-catalyzed C(sp³)–H arylation has been successfully employed to introduce aryl groups at the unactivated 3-position of proline derivatives, yielding cis-2,3-disubstituted pyrrolidines as single stereoisomers.[16][17]

Experimental Protocol: Palladium-Catalyzed C3-Arylation of N-Protected Proline

-

Substrate Preparation: Prepare the N-protected proline amide (e.g., using an aminoquinoline directing group) from L-proline.

-

Reaction Setup: To a reaction vessel, add the N-protected proline amide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (2.0 equiv).

-

Reaction Conditions: Heat the solvent-free mixture at 120 °C for 16-24 hours.

-

Workup and Purification: After cooling to room temperature, purify the crude product by silica gel column chromatography to afford the 3-aryl proline derivative.

This method provides a direct route to previously difficult-to-access proline analogues, which can serve as valuable fragments in drug discovery.[16]

Proline in Asymmetric Organocatalysis: A Paradigm Shift

The discovery that L-proline can act as an efficient organocatalyst for asymmetric reactions revolutionized the field of organic synthesis.[18] Proline and its derivatives are particularly effective in promoting carbon-carbon bond-forming reactions with high enantioselectivity.[19][20]

The Proline-Catalyzed Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of proline organocatalysis.[21][22][23] L-proline catalyzes the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high enantiomeric excess.[8]

Mechanism of the Proline-Catalyzed Aldol Reaction:

The generally accepted mechanism involves the formation of an enamine intermediate.[22][24][25]

-

Enamine Formation: The secondary amine of proline reacts with the ketone to form a nucleophilic enamine intermediate.[23]

-

C-C Bond Formation: The enamine attacks the aldehyde. The stereochemistry of this step is controlled by a Zimmerman-Traxler-like six-membered transition state, where the carboxylic acid group of proline activates the aldehyde through hydrogen bonding.[8][18]

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.

The Proline-Catalyzed Mannich Reaction

Similar to the aldol reaction, proline is an excellent catalyst for the three-component asymmetric Mannich reaction, which provides access to chiral β-amino carbonyl compounds.[9][26][27]

Mechanism of the Proline-Catalyzed Mannich Reaction:

The mechanism is analogous to the aldol reaction, proceeding through an enamine intermediate.[8][28][29]

-

Enamine and Imine Formation: Proline forms an enamine with the ketone, while the aldehyde and amine react to form an imine in situ.

-

Enamine Attack: The enamine attacks the imine. The stereoselectivity is governed by a transition state where the proline's carboxylic acid activates the imine via hydrogen bonding.[26][28]

-

Hydrolysis: The resulting iminium ion is hydrolyzed to yield the Mannich product and regenerate the catalyst.

Typical Experimental Protocol for a Proline-Catalyzed Mannich Reaction:

-

Reaction Setup: In a vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., DMSO).

-

Catalyst Addition: Add L-proline (10-30 mol%).

-

Ketone Addition: Add the ketone (2.0 mmol).

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

Other Proline-Catalyzed Reactions

The utility of proline and its derivatives extends to a wide range of other asymmetric transformations, including Michael additions, α-aminations, and Diels-Alder reactions, making them a versatile platform for organocatalysis.[26][30][31]

Chiral Proline Building Blocks in Drug Development

The unique structural features of proline and its analogues make them "privileged fragments" in drug design.[2] Their incorporation into small molecules and peptides can significantly impact their pharmacological properties.[][10][32]

Key Advantages of Proline Analogues in Medicinal Chemistry:

-

Conformational Constraint: The rigid pyrrolidine ring can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for a biological target.[10]

-

Metabolic Stability: The modification of proline residues can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[10]

-

Modulation of Physicochemical Properties: The introduction of substituents on the proline ring can be used to fine-tune properties such as solubility, lipophilicity, and hydrogen bonding capacity.[10][32]

Over the past 15 years, more than 15 drugs containing proline analogues have been approved by the FDA, highlighting their importance in modern drug discovery.[10][32] Notable examples include drugs for treating hypertension, hepatitis, and diabetes.[12]

Table 1: Representative FDA-Approved Drugs Containing Proline Analogues

| Drug Name | Therapeutic Area | Type of Proline Analogue |

| Captopril | Antihypertensive | Substituted Proline |

| Nirmatrelvir | Antiviral (COVID-19) | Bicyclic Proline Analogue |

| Saxagliptin | Antidiabetic | Adamantyl-fused Proline |

| Daridorexant | Insomnia | Substituted Proline |

This table is illustrative and not exhaustive.

Conclusion and Future Outlook